Fragment-Likeness Advantage: Lower Molecular Weight and Controlled Lipophilicity Relative to 6-Bromo and Unsubstituted Analogs
In fragment-based lead discovery, compounds with molecular weight (MW) below 250 Da and calculated LogP between 0 and 3 are considered optimal starting points. 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one exhibits a MW of 168.58 Da and a LogP of 0.98 , placing it well within the rule-of-three guidelines for fragment libraries. In contrast, the 6-bromo analog (MW 213.03 Da; LogP 1.09) is 26% heavier and more lipophilic, making it less ideal for fragment screening where minimal molecular complexity is desired . The unsubstituted parent scaffold (MW 134.14 Da; LogP 0.65) is lighter but carries no halogen handle for subsequent chemical elaboration, limiting its utility in hit-to-lead progression .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 168.58 |
| Comparator Or Baseline | 6-Bromo analog: 213.03; Unsubstituted parent: 134.14 |
| Quantified Difference | 26% lower MW than bromo analog; 26% higher MW than unsubstituted parent |
| Conditions | Data sourced from supplier analytical certificates (Leyan, Chemsrc) |
Why This Matters
For fragment-based screening libraries, the 6-chloro compound offers a near-ideal balance of low MW for efficient binding-site exploration and a synthetic handle (chloro) for rapid hit expansion, a combination that neither the heavier bromo analog nor the handle-free parent scaffold provides.
